molecular formula C8H6N4S2 B102048 Bis(2-pyrimidyl) disulfide CAS No. 15718-46-4

Bis(2-pyrimidyl) disulfide

Cat. No.: B102048
CAS No.: 15718-46-4
M. Wt: 222.3 g/mol
InChI Key: LJINHMVNIBCANU-UHFFFAOYSA-N
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Description

Bis(2-pyrimidyl) disulfide is an organic compound with the molecular formula C₈H₆N₄S₂ It is characterized by the presence of two pyrimidyl groups connected by a disulfide bond

Scientific Research Applications

Bis(2-pyrimidyl) disulfide has diverse applications in scientific research:

Mechanism of Action

Target of Action

The primary target of Bis(2-pyrimidyl) disulfide is the S-S bond in organic sulfur compounds . The compound interacts with this bond, leading to its cleavage and subsequent changes in the structure of the target molecule .

Mode of Action

This compound operates through a unique mechanism involving the pyrimidine group. The pyrimidine group’s super-delocalization effect reduces the energy of the S-S bond . Simultaneously, the interaction between the pyrimidine N and lithium ions alleviates the dissolution of the active substance in the electrolyte . This dual action facilitates the rapid charging and discharging of rechargeable lithium batteries .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in the charging and discharging of lithium batteries. The compound accelerates the dissociation electron transfer (DET) reaction during the redox process, promoting the coordination of Li+ with the pyridine base .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in the context of lithium batteries. The compound exhibits excellent kinetic properties, contributing to the high reversibility of charge transfer in rechargeable lithium batteries .

Result of Action

The action of this compound results in the formation of a lithium-organic sulfur battery with high rate performance and long cycle stability . The compound’s action also mitigates the “shuttle effect” that reduces the utilization rate of the organic sulfur cathode, thereby enhancing the longevity of the battery .

Action Environment

The action of this compound is influenced by the environment within the lithium battery. The presence of lithium ions and the nature of the electrolyte play crucial roles in the compound’s efficacy . The compound’s stability is also affected by the battery’s operating conditions, such as temperature and charge-discharge rates .

Future Directions

Bis(2-pyrimidyl) disulfide has been identified as a promising cathode material for rechargeable lithium batteries . Future research may focus on improving the performance of organosulfur batteries through the construction of organic–inorganic composite cathodes . The regulation of electronic structure and physicochemical properties at the molecular level can fundamentally manipulate the electrochemical performance of organosulfur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-pyrimidyl) disulfide can be synthesized through the oxidative coupling of 2-pyrimidine thiol. One efficient method involves the use of moist sodium periodate as the oxidizing agent. The reaction proceeds under solid-state conditions at room temperature, yielding high amounts of this compound in a short time .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solid-state oxidative coupling method mentioned above is scalable and can be adapted for larger-scale production.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form disulfide S-oxides and disulfide S-dioxides.

    Reduction: The disulfide bond can be reduced back to the corresponding thiols.

    Substitution: The compound can participate in substitution reactions, particularly involving the pyrimidyl groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfide S-oxides and disulfide S-dioxides.

    Reduction: 2-pyrimidine thiol.

Comparison with Similar Compounds

  • Bis(2-pyridyl) disulfide
  • Bis(2-thiazolyl) disulfide
  • Bis(2-benzothiazolyl) disulfide

Comparison: Bis(2-pyrimidyl) disulfide is unique due to the presence of pyrimidyl groups, which provide distinct electronic properties compared to other disulfides. The superdelocalization of electrons in the pyrimidyl rings enhances its reactivity and stability, making it particularly suitable for applications in high-rate lithium batteries .

Properties

IUPAC Name

2-(pyrimidin-2-yldisulfanyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJINHMVNIBCANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SSC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295993
Record name Bis(2-pyrimidyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15718-46-4
Record name Bis(2-pyrimidyl) disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-pyrimidyl) disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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